molecular formula C19H23NO5S2 B2793236 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine CAS No. 1396767-74-0

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine

Cat. No.: B2793236
CAS No.: 1396767-74-0
M. Wt: 409.52
InChI Key: SZDPYJFTCDZNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with a 2,3-dihydrobenzo[1,4]dioxin-6-sulfonyl group and a furan-2-ylmethylthio-methyl moiety. The furan-thiomethyl substituent introduces sulfur-based reactivity and aromaticity, which may modulate lipophilicity and bioavailability.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c21-27(22,17-3-4-18-19(12-17)25-11-10-24-18)20-7-5-15(6-8-20)13-26-14-16-2-1-9-23-16/h1-4,9,12,15H,5-8,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPYJFTCDZNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine ()

  • Molecular Formula : C₁₂H₁₆N₂O₄S
  • Molar Mass : 284.33 g/mol
  • Key Differences :
    • Replaces the piperidine ring with piperazine, introducing an additional nitrogen atom.
    • Lacks the furan-thiomethyl substituent, reducing steric bulk and lipophilicity.
  • Implications: Piperazine’s basic nitrogen may enhance solubility compared to piperidine.

Antiviral Analogs: Piperidine Derivatives ()

Compound 23 (2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-(3-fluoro-4-methoxyphenyl)piperidine) shares the dihydrobenzo[d]ioxin and piperidine motifs but substitutes the sulfonyl group with a fluorophenyl-methoxy group.

  • Molecular Formula: C₂₂H₂₃FNO₄
  • Molar Mass : 384.43 g/mol
  • Key Differences: Fluorine and methoxy groups enhance electronegativity and hydrogen-bonding capacity.
  • Biological Relevance : Tested as a Venezuelan equine encephalitis virus (VEEV) inhibitor, suggesting that piperidine-based dihydrobenzo[d]ioxin derivatives may have antiviral utility .

Heterocyclic Analog: Oxadiazole-Thioether Derivative ()

The compound 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone features a 1,3,4-oxadiazole ring and a 4-methylpiperidine group.

  • Molecular Formula : C₁₇H₁₈N₃O₄S₂
  • Molar Mass : 392.47 g/mol
  • The ethanone linker and methylpiperidine group may alter pharmacokinetics compared to the target compound’s thiomethyl-furan substituent.
  • Implications: Oxadiazoles are known for metabolic stability, suggesting this analog might exhibit longer half-lives than the target compound .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Biological Role
Target Compound C₁₉H₂₁NO₅S₂ 407.50 Sulfonyl, furan-thiomethyl Hypothetical enzyme inhibition
1-((Dihydrobenzo[d]ioxin)sulfonyl)piperazine C₁₂H₁₆N₂O₄S 284.33 Sulfonyl, piperazine Unknown
Compound 23 (Antiviral) C₂₂H₂₃FNO₄ 384.43 Fluorophenyl, methoxy, piperidine VEEV inhibition
Oxadiazole-Thioether Derivative C₁₇H₁₈N₃O₄S₂ 392.47 Oxadiazole, 4-methylpiperidine, sulfanyl Metabolic stability

Table 2: Substituent Impact Analysis

Substituent Type Target Compound Analog Compounds Hypothetical Effect
Core Structure Piperidine Piperazine () Alters basicity and solubility
Electron-Withdrawing Sulfonyl Oxadiazole () Modulates electronic density and reactivity
Lipophilic Groups Furan-thiomethyl Fluorophenyl () Enhances membrane permeability

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of piperidine and thioether formation, similar to methods in using HPLC purification .
  • Bioactivity Prediction : The sulfonyl group may interact with enzymatic active sites, while the furan-thiomethyl group could improve blood-brain barrier penetration compared to smaller analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.